molecular formula C17H19N3O4 B7747640 4-(2-hydrazinyl-2-oxoethoxy)-N-(2-methoxy-5-methylphenyl)benzamide

4-(2-hydrazinyl-2-oxoethoxy)-N-(2-methoxy-5-methylphenyl)benzamide

Cat. No.: B7747640
M. Wt: 329.35 g/mol
InChI Key: NDLIRRVSZRXIIY-UHFFFAOYSA-N
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Description

4-(2-hydrazinyl-2-oxoethoxy)-N-(2-methoxy-5-methylphenyl)benzamide is a synthetic organic compound that belongs to the class of benzamides Benzamides are known for their diverse biological activities and applications in various fields such as medicinal chemistry, pharmaceuticals, and material science

Properties

IUPAC Name

4-(2-hydrazinyl-2-oxoethoxy)-N-(2-methoxy-5-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4/c1-11-3-8-15(23-2)14(9-11)19-17(22)12-4-6-13(7-5-12)24-10-16(21)20-18/h3-9H,10,18H2,1-2H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDLIRRVSZRXIIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)OCC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-hydrazinyl-2-oxoethoxy)-N-(2-methoxy-5-methylphenyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxy-5-methylbenzoic acid and 4-hydroxybenzamide.

    Formation of Intermediate: The 2-methoxy-5-methylbenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions.

    Coupling Reaction: The acid chloride is then reacted with 4-hydroxybenzamide in the presence of a base such as triethylamine (TEA) to form the intermediate ester.

    Hydrazinolysis: The intermediate ester is subjected to hydrazinolysis using hydrazine hydrate (N2H4·H2O) to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-hydrazinyl-2-oxoethoxy)-N-(2-methoxy-5-methylphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azides or other nitrogen-containing derivatives.

    Reduction: The carbonyl group in the oxoethoxy moiety can be reduced to form alcohols or ethers.

    Substitution: The methoxy and methyl groups on the phenyl ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of azides or nitro derivatives.

    Reduction: Formation of alcohols or ethers.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-hydrazinyl-2-oxoethoxy)-N-(2-methoxy-5-methylphenyl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The hydrazinyl group may play a crucial role in binding to the target molecules, while the benzamide moiety may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-(2-hydrazinyl-2-oxoethoxy)benzamide: Lacks the methoxy and methyl groups on the phenyl ring.

    N-(2-methoxy-5-methylphenyl)benzamide: Lacks the hydrazinyl-oxoethoxy moiety.

    4-hydroxy-N-(2-methoxy-5-methylphenyl)benzamide: Contains a hydroxy group instead of the hydrazinyl-oxoethoxy moiety.

Uniqueness

4-(2-hydrazinyl-2-oxoethoxy)-N-(2-methoxy-5-methylphenyl)benzamide is unique due to the presence of both the hydrazinyl-oxoethoxy moiety and the methoxy-methyl-substituted phenyl ring. This combination of functional groups may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

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